1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses such as HIV-1.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-viral properties. It may also be used as a drug delivery system. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. These include further studies on its mechanism of action, toxicity, and potential use as a drug delivery system. It may also be studied for its potential applications in the treatment of other diseases such as autoimmune disorders and neurological disorders.
Synthesis Methods
The synthesis of 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(2-bromobenzyl)piperazine with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography.
Scientific Research Applications
1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a drug delivery system.
properties
Product Name |
1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine |
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Molecular Formula |
C20H23BrN2O2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21/h2-9H,10-15H2,1H3 |
InChI Key |
FPJMBTNEQHAYQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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